(R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate
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Overview
Description
®-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a suitable acylating agent to form the azetidinone ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
®-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, it may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(4-Hydroxyphenyl)-2-[3β-amino-2-oxoazetidin-1-yl]acetic acid
- (2R)-2-[(3S)-3-amino-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid
Uniqueness
®-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate is unique due to its specific structural features and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H10N2O3 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
methyl 2-[(3R)-3-amino-2-oxoazetidin-1-yl]acetate |
InChI |
InChI=1S/C6H10N2O3/c1-11-5(9)3-8-2-4(7)6(8)10/h4H,2-3,7H2,1H3/t4-/m1/s1 |
InChI Key |
HFGQPVHWLJUSCD-SCSAIBSYSA-N |
Isomeric SMILES |
COC(=O)CN1C[C@H](C1=O)N |
Canonical SMILES |
COC(=O)CN1CC(C1=O)N |
Origin of Product |
United States |
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